molecular formula C22H20N2O4S B1427771 Etoricoxib Impurity 8 CAS No. 1421227-97-5

Etoricoxib Impurity 8

Cat. No.: B1427771
CAS No.: 1421227-97-5
M. Wt: 408.5 g/mol
InChI Key: NSEGTYILFLYWFO-UHFFFAOYSA-N
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Description

Etoricoxib Impurity 8 is an organic compound that belongs to the class of sulfonylphenyl ethanones. These compounds are characterized by the presence of a sulfonyl group attached to a phenyl ring, which is further connected to an ethanone moiety. The compound also contains two 6-methylpyridin-3-yl groups, which are derivatives of pyridine, a basic heterocyclic organic compound.

Mechanism of Action

Target of Action

The primary target of the compound 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone, also known as Etoricoxib Impurity 8, is the enzyme cyclooxygenase-2 (COX-2) . This enzyme plays a crucial role in the production of prostaglandins, which are lipid compounds that have diverse roles in the body, including involvement in inflammation and pain .

Mode of Action

1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone selectively inhibits the COX-2 enzyme . By blocking this enzyme, the compound reduces the production of prostaglandins from arachidonic acid . This action helps to relieve symptoms associated with various disorders such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout .

Biochemical Pathways

The inhibition of COX-2 by 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone affects the arachidonic acid pathway . This pathway is responsible for the production of prostaglandins, which are involved in various physiological processes such as inflammation, pain, and fever. By reducing the generation of these compounds, the compound can alleviate the symptoms of conditions associated with these processes .

Result of Action

The primary result of the action of 1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone is the reduction in the production of prostaglandins . This leads to a decrease in inflammation and pain, providing relief for conditions such as osteoarthritis, rheumatoid arthritis, ankylosing spondylitis, and gout .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Etoricoxib Impurity 8 can be achieved through a multi-step process involving the following key steps:

    Formation of the Sulfonylphenyl Ethanone Core: This step involves the reaction of a sulfonyl chloride with a phenyl ethanone derivative under basic conditions to form the sulfonylphenyl ethanone core.

    Introduction of the 6-Methylpyridin-3-yl Groups: The 6-methylpyridin-3-yl groups can be introduced through a nucleophilic substitution reaction using 6-methylpyridine as the nucleophile.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Etoricoxib Impurity 8 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential ligand for studying protein-ligand interactions.

    Medicine: Potential use in drug discovery and development due to its unique structural features.

    Industry: Possible applications in the development of new materials or catalysts.

Comparison with Similar Compounds

Similar Compounds

    1-(6-Methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]phenyl]ethanone: Lacks the sulfonyl group.

    1-(6-Methylpyridin-3-yl)-2-[4-[2-(pyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone: Lacks the methyl groups on the pyridine rings.

Uniqueness

Etoricoxib Impurity 8 is unique due to the presence of both sulfonyl and 6-methylpyridin-3-yl groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

1-(6-methylpyridin-3-yl)-2-[4-[2-(6-methylpyridin-3-yl)-2-oxoethyl]sulfonylphenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N2O4S/c1-15-3-7-18(12-23-15)21(25)11-17-5-9-20(10-6-17)29(27,28)14-22(26)19-8-4-16(2)24-13-19/h3-10,12-13H,11,14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSEGTYILFLYWFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)CC(=O)C3=CN=C(C=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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